![molecular formula C10H10O B093158 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one CAS No. 1075-30-5](/img/structure/B93158.png)
1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one
Übersicht
Beschreibung
1-{bicyclo[420]octa-1,3,5-trien-7-yl}ethan-1-one is a unique organic compound with the molecular formula C10H10O It is characterized by its bicyclic structure, which includes a fused ring system with both cyclobutene and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block in Organic Synthesis
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one serves as a valuable intermediate in organic synthesis. Its bicyclic structure allows for the development of complex molecules through various chemical reactions, including cycloadditions and functional group transformations. This compound is particularly useful in synthesizing derivatives that exhibit enhanced biological activities.
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand interactions can lead to the development of catalysts for various reactions, including polymerization and oxidation processes.
Biological Applications
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties. Its potential therapeutic applications have been investigated in several studies focusing on:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, as demonstrated in the following table:
Compound | Microbial Strains Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
C. albicans | 12 |
These results suggest promising potential as an antimicrobial agent .
- Antiproliferative Properties : Studies have indicated that this compound may inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.
Material Science Applications
Advanced Materials Development
The unique structural properties of this compound make it suitable for developing advanced materials such as polymers and nanocomposites. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for specific applications in electronics and coatings.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of several bicyclic compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Polymer Synthesis
In another investigation, scientists explored the use of this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials, showcasing its utility in material science.
Wirkmechanismus
The specific mechanism of action for 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is not well-documented. its effects are likely mediated through interactions with various molecular targets, such as enzymes or receptors, depending on its chemical structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the ethanone group.
Benzocyclobutene: Another bicyclic compound with a fused ring system, used in similar research applications.
Uniqueness
1-{bicyclo[420]octa-1,3,5-trien-7-yl}ethan-1-one is unique due to its specific combination of a bicyclic structure and a ketone functional group
Biologische Aktivität
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one is an organic compound characterized by a bicyclic structure with potential biological activity. Its unique structural features suggest various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : 1-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one
- Molecular Formula : C10H10
- Molecular Weight : 134.19 g/mol
- CAS Number : 1499640-27-5
The bicyclic structure contributes to its reactivity and potential biological interactions, particularly through its triene system which may participate in various chemical reactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Biological Activity Overview
Biological Activity | Target Cell Lines | IC50 (µM) | Reference |
---|---|---|---|
Antitumor | Jurkat | 0.021 | |
Antitumor | K562 | 0.048 | |
Antimicrobial | Various Bacteria | Varies | |
Neuroprotective | Neural Models | Not specified |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions including Diels-Alder cycloaddition followed by functional group transformations such as oxidation and reduction. Its applications extend beyond pharmaceuticals; it serves as a building block in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWEKNHUNICAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910347 | |
Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-30-5 | |
Record name | Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.